Tantalum sulfide (TaS2) crystal structure and polymorphs
Tantalum sulfide (TaS2) crystal structure and polymorphs
An In-depth Technical Guide to the Crystal Structure and Polymorphs of Tantalum Sulfide (TaS₂)
Authored by: Gemini, Senior Application Scientist
Introduction: The Intricacies of a Layered Quantum Material
Tantalum sulfide (TaS₂), an inorganic compound with the chemical formula TaS₂, stands as a prominent member of the transition metal dichalcogenide (TMDC) family.[1][2] These materials are characterized by a layered structure, where a plane of transition metal atoms is sandwiched between two layers of chalcogen atoms, forming a tri-layer sheet.[2] Within each layer, the atoms are held together by strong covalent bonds, while weaker van der Waals forces bind the layers to one another.[2] This anisotropic bonding is the source of many of the fascinating properties of TMDCs, including their propensity for exfoliation into two-dimensional (2D) forms.
TaS₂ is particularly noteworthy for its rich polymorphism, with the most common and extensively studied forms being the 1T, 2H, and 3R phases.[1][3] These polymorphs are distinguished by the coordination environment of the tantalum atoms and the stacking sequence of the S-Ta-S layers.[3] These subtle structural differences give rise to a remarkable diversity of electronic phenomena, including superconductivity, charge density waves (CDWs), and metal-insulator transitions, making TaS₂ a fertile ground for fundamental research and a promising candidate for next-generation electronic devices.[1][2][4][5] This guide provides a comprehensive overview of the crystal structure of the principal TaS₂ polymorphs, their synthesis, characterization, and the unique properties that emerge from their distinct atomic arrangements.
The Polymorphs of Tantalum Sulfide: A Structural Deep Dive
The polymorphism of TaS₂ is central to its diverse physical properties. The notation for the different polymorphs (e.g., 1T, 2H, 3R) describes the number of S-Ta-S layers in the unit cell and the crystal symmetry (T: Trigonal, H: Hexagonal, R: Rhombohedral).[1]
1T-TaS₂: The Octahedral Phase and its Complex Electronic Landscape
The 1T phase of TaS₂ possesses a trigonal crystal structure with the P-3m1 space group.[6] In this configuration, the tantalum atoms are in an octahedral coordination, meaning each Ta atom is surrounded by six sulfur atoms at the vertices of an octahedron.[3][7][8] The layers are stacked directly on top of each other.
The most striking feature of 1T-TaS₂ is its series of charge density wave (CDW) transitions as a function of temperature.[1][9] A CDW is a quantum mechanical phenomenon where the electron density and the underlying crystal lattice periodically modulate. In 1T-TaS₂, this leads to a cascade of phase transitions:
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Commensurate CDW (CCDW): Emerges below approximately 180 K.[9][10] In this state, the lattice deforms to create a "Star of David" pattern of Ta atoms.[8] This transition also drives a metal-to-insulator transition, with the low-temperature state being a Mott insulator.[1][8]
These CDW phases can be manipulated by external stimuli such as electric fields, light, and pressure, opening avenues for novel electronic switching and memory devices.[1][4][5]
Caption: 1T-TaS₂ structure with octahedral coordination.
2H-TaS₂: The Trigonal Prismatic and Superconducting Phase
The 2H polymorph of TaS₂ crystallizes in a hexagonal system with the P6₃/mmc space group.[11][12] Unlike the 1T phase, the tantalum atoms in 2H-TaS₂ exhibit trigonal prismatic coordination, where each Ta atom is surrounded by six sulfur atoms forming a triangular prism.[3][13] The unit cell of 2H-TaS₂ contains two S-Ta-S layers stacked with a 180-degree rotation relative to each other.[13]
At room temperature, 2H-TaS₂ is a metal.[14] It undergoes a transition to an incommensurate CDW state at around 75-80 K and becomes a superconductor at approximately 0.5 K.[1][14] The superconducting transition temperature can be enhanced by reducing the material's thickness to a few atomic layers or by applying pressure.[1]
Caption: 2H-TaS₂ structure with trigonal prismatic coordination.
3R-TaS₂: A Rhombohedral Variant
The 3R polymorph of TaS₂ has a rhombohedral crystal structure (space group R3m) and, similar to the 2H phase, features trigonal prismatic coordination of the tantalum atoms.[3][15] The key difference lies in the stacking periodicity; the 3R phase has a three-layer stacking sequence.[3] The 3R phase has garnered interest for its enhanced structural stability and promising electrocatalytic properties compared to the 1T and 2H polymorphs.[3][16]
Summary of TaS₂ Polymorph Properties
| Polymorph | Crystal System | Space Group | Ta Coordination | Key Electronic Properties |
| 1T-TaS₂ | Trigonal | P-3m1[6] | Octahedral[3][8] | Multiple CDW transitions, Mott insulator at low temp.[1][9] |
| 2H-TaS₂ | Hexagonal | P6₃/mmc[11][12] | Trigonal Prismatic[3] | Metallic, CDW below ~75-80K, Superconducting below ~1K[14] |
| 3R-TaS₂ | Rhombohedral | R3m[15] | Trigonal Prismatic[3] | Enhanced electrocatalytic activity[3][16] |
Synthesis and Characterization of TaS₂ Polymorphs
The synthesis of a specific TaS₂ polymorph requires careful control over experimental conditions. The choice of method is dictated by the desired crystal quality, size, and phase purity.
Experimental Protocols for TaS₂ Synthesis
Chemical Vapor Transport (CVT)
This is a widely used method for growing high-quality single crystals of TaS₂.[1][17]
-
Principle: The process relies on a reversible chemical reaction where the solid TaS₂ is transported from a source zone to a cooler growth zone via a gaseous intermediate. Iodine is a common transport agent.[1] The reaction is: TaS₂ (s) + 2I₂ (g) ⇌ TaI₄ (g) + 2S (g).
-
Methodology:
-
Stoichiometric amounts of high-purity tantalum and sulfur powders are sealed in an evacuated quartz ampoule with a small amount of iodine.[16][18]
-
The ampoule is placed in a two-zone furnace. The source zone, containing the reactants, is heated to a higher temperature (e.g., 900-950 °C), while the growth zone is maintained at a slightly lower temperature.[1][19]
-
The temperature gradient drives the transport of the gaseous species to the cooler zone, where the reverse reaction occurs, depositing single crystals of TaS₂.
-
-
Rationale: The CVT method allows for slow, controlled crystal growth, leading to high-quality crystals with low defect densities. The choice of temperature gradient and transport agent concentration can influence the resulting polymorph.
Flux Zone Growth
This technique is favored for producing highly pure crystals, as it avoids the potential halide contamination associated with CVT.[20]
-
Principle: The constituent elements are dissolved in a molten salt (the "flux") at high temperatures. As the solution is slowly cooled, the solubility of TaS₂ decreases, leading to the precipitation of single crystals.
-
Rationale: The flux method can yield large, high-purity crystals, which is crucial for many fundamental studies and electronic applications.[20]
Chemical Vapor Deposition (CVD)
CVD is a scalable method for producing large-area, atomically thin films of TaS₂.[21]
-
Principle: Gaseous precursors of tantalum (e.g., tantalum pentachloride, TaCl₅) and sulfur are introduced into a reaction chamber and react on a heated substrate to form a thin film of TaS₂.[21]
-
Methodology:
-
A substrate (e.g., SiO₂/Si) is placed in a furnace.
-
Precursor powders are heated to their sublimation temperatures.
-
An inert carrier gas transports the vaporized precursors to the substrate, where they react to form the TaS₂ film.
-
-
Rationale: CVD allows for precise control over the thickness of the grown material, which is essential for studying the thickness-dependent properties of 2D materials.[21]
Caption: Experimental workflow for TaS₂ synthesis and characterization.
Characterization Techniques
Distinguishing between the different polymorphs of TaS₂ is crucial for understanding their properties. Several standard materials characterization techniques are employed for this purpose.
-
X-Ray Diffraction (XRD): This is the primary technique for determining the crystal structure. The positions and intensities of the diffraction peaks are unique to each polymorph, allowing for unambiguous phase identification and determination of lattice parameters.[9][14]
-
Raman Spectroscopy: This technique probes the vibrational modes of the crystal lattice. Each polymorph has a characteristic set of Raman-active modes, providing a fingerprint for phase identification.[14][22] It is also highly sensitive to the CDW phase transitions in 1T-TaS₂.[23]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Typically performed in a scanning electron microscope (SEM) or transmission electron microscope (TEM), EDX is used to confirm the stoichiometric ratio of tantalum to sulfur in the synthesized material.[9][14]
Conclusion and Future Outlook
The rich polymorphism of tantalum sulfide gives rise to a fascinating array of physical phenomena, from the intricate charge density wave phases of 1T-TaS₂ to the superconductivity of the 2H phase. The ability to selectively synthesize these different polymorphs through techniques like chemical vapor transport, flux growth, and chemical vapor deposition, and to characterize them with precision, is fundamental to harnessing their potential. As research in 2D materials continues to advance, the unique and tunable properties of TaS₂ polymorphs will undoubtedly play a significant role in the development of novel quantum materials and next-generation electronic and optoelectronic devices.
References
-
Wikipedia. Tantalum(IV) sulfide. [Link]
-
HQ Graphene. 1T-TaS2 (1T phase Tantalum Disulfide). [Link]
-
ResearchGate. (a) Crystal structure of 2H-TaS2 from side view. The full circles are.... [Link]
-
ResearchGate. The crystal structure of 1T -TaS2. Top and side views are shown in.... [Link]
-
ResearchGate. (a) Crystal structure of 1T-TaS 2. [Link]
-
ResearchGate. Characterization of 2H-TaS2. (a) Crystal structure: side and top views.... [Link]
-
ACS Publications. Tuning Phase Transitions in 1T-TaS2 via the Substrate. [Link]
-
RSC Publishing. Stabilizing the commensurate charge-density wave in 1T- Tantalum Disulfide at higher temperatures via Potassium Intercalation. [Link]
-
IUCr Journals. Structure of 2H-TaS2. [Link]
-
2D Semiconductors. TaS2 Crystal (1T-phase). [Link]
-
HQ Graphene. TaS2 (2H Tantalum Disulfide). [Link]
-
Materials Project. mp-1984: TaS2 (Hexagonal, P6_3/mmc, 194). [Link]
-
ResearchGate. (PDF) Structure of 2H-TaS2. [Link]
-
Materials Project. mp-1690: TaS2 (Trigonal, P-3m1, 164). [Link]
-
ACS Publications. Phase Transition Photodetection in Charge Density Wave Tantalum Disulfide. [Link]
-
arXiv. Electric Switching of the Charge-Density-Wave and Normal Metallic Phases in Tantalum Disulfide Thin-Film Devices. [Link]
-
ResearchGate. (a) Crystal structure of 1T-TaS2. The hexagonal unit-cell is.... [Link]
-
U Arkansas Quantum Materials Lab. Database-TaS2(2H). [Link]
-
ACS Publications. TaS2, TaSe2, and Their Heterogeneous Films as Catalysts for the Hydrogen Evolution Reaction. [Link]
-
Northwestern University. Laminated TaS2/Polymer Nanocomposites through Encapsulative Precipitation of Exfoliated Layers. [Link]
-
ACS Publications. 3R-TaS2 as an Intercalation-Dependent Electrified Interface for Hydrogen Reduction and Oxidation Reactions. [Link]
-
ResearchGate. For single-layer TaS 2 : (a) top and side views of the crystal.... [Link]
-
arXiv. Charge density wave and superconductivity in 6R-TaS2. [Link]
-
NTU School of Physical and Mathematical Sciences (SPMS). Controlled Synthesis of Atomically Thin 1T-TaS2 for Tunable Charge Density Wave Phase Transitions. [Link]
-
Internet Electronic Journal of Molecular Design. Structural and Electronic Properties. [Link]
-
ResearchGate. Comparison between the outperforming polytypes of TaS2 and MoS2. [Link]
-
Materials Project. mp-10014: TaS2 (Trigonal, R3m, 160). [Link]
-
ResearchGate. Tuning the phase transition of TaS 2 polymorphs under high pressure and high temperature conditions. [Link]
-
2D Semiconductors. TaS2 Crystal (2H-phase). [Link]
-
Materials Project. mp-1690: TaS2 (trigonal, P-3m1, 164). [Link]
Sources
- 1. Tantalum(IV) sulfide - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. Tantalum sulfide (TaS2) | 12143-72-5 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [1903.06050] Electric Switching of the Charge-Density-Wave and Normal Metallic Phases in Tantalum Disulfide Thin-Film Devices [arxiv.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hqgraphene.com [hqgraphene.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 13. researchgate.net [researchgate.net]
- 14. hqgraphene.com [hqgraphene.com]
- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arxiv.org [arxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 20. 2dsemiconductors.com [2dsemiconductors.com]
- 21. web.spms.ntu.edu.sg [web.spms.ntu.edu.sg]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
